molecular formula C10H13BrO B1281448 2-(4-Bromophenyl)-2-methylpropan-1-ol CAS No. 32454-37-8

2-(4-Bromophenyl)-2-methylpropan-1-ol

Cat. No. B1281448
CAS RN: 32454-37-8
M. Wt: 229.11 g/mol
InChI Key: HHHZLLZSLJJFER-UHFFFAOYSA-N
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Description

The compound "2-(4-Bromophenyl)-2-methylpropan-1-ol" is a brominated organic molecule that is structurally characterized by the presence of a bromophenyl group attached to a tertiary alcohol. This structure suggests potential reactivity typical of brominated aromatics and tertiary alcohols, such as participation in nucleophilic substitution reactions or serving as a precursor in the synthesis of more complex molecules.

Synthesis Analysis

The synthesis of related bromophenyl compounds can be achieved through palladium-catalyzed reactions, as demonstrated in the synthesis of 1,1,2,2-tetraarylethanes from 2-hydroxy-2-methylpropiophenone and aryl bromides . Additionally, the Reformatsky reaction, which involves the reaction of aldehydes with (\alpha)-halo esters, could potentially be adapted for the synthesis of similar bromophenyl alcohols .

Molecular Structure Analysis

The molecular structure of "2-(4-Bromophenyl)-2-methylpropan-1-ol" would likely exhibit strong intramolecular hydrogen bonding, as seen in related compounds where the OH group forms hydrogen bonds with nearby nitrogen atoms . This intramolecular interaction can significantly influence the reactivity and physical properties of the molecule.

Chemical Reactions Analysis

Bromophenyl compounds can undergo various chemical reactions, including nucleophilic substitutions and eliminations. For instance, the molecular ion of 3-phenyl-1-bromopropane can eliminate ethylene, indicating that bromine can migrate within the molecule under certain conditions . Electrochemical reduction of vicinal dibromides can lead to olefin formation with double-bond migration, suggesting that similar reactivity might be expected for "2-(4-Bromophenyl)-2-methylpropan-1-ol" . Moreover, reactions with Grignard reagents can yield tertiary amino alcohols, which could be analogous to the reactions involving "2-(4-Bromophenyl)-2-methylpropan-1-ol" .

Physical and Chemical Properties Analysis

The physical and chemical properties of "2-(4-Bromophenyl)-2-methylpropan-1-ol" would be influenced by the presence of the bromophenyl group and the tertiary alcohol. The bromine atom adds significant molecular weight and could affect the boiling point and solubility of the compound. The tertiary alcohol group could be prone to oxidation and may participate in hydrogen bonding, affecting the compound's solubility and reactivity. The stereochemistry of related compounds has been studied, revealing the influence of substituents on the configuration of the molecule . Additionally, solvent effects on complexation reactions involving similar bromophenyl compounds have been observed, indicating that the choice of solvent can significantly impact the reactivity of such molecules .

Scientific Research Applications

Biofuel Research

2-Methylpropan-1-ol (isobutanol), a compound closely related to 2-(4-Bromophenyl)-2-methylpropan-1-ol, has been extensively studied for its application in biofuel research. It is considered a leading biofuel candidate due to its desirable properties as a gasoline additive. Research has focused on enhancing its anti-knock characteristics, making it a potential replacement for traditional fossil fuels. Studies have explored biofuels produced from microorganism metabolism, demonstrating that compounds like isobutanol can significantly improve the anti-knock properties of gasoline in spark ignition engines (Mack et al., 2014). Additionally, engineered enzymes have been developed to facilitate the production of isobutanol under anaerobic conditions, thus improving its yield and economic viability (Bastian et al., 2011).

Chemical Synthesis and Catalysis

In chemical synthesis, compounds similar to 2-(4-Bromophenyl)-2-methylpropan-1-ol have been utilized in various catalytic processes. For instance, hydrocarbonylation of prop-2-en-1-ol, a reaction catalyzed by rhodium triethylphosphine complexes, produces butane-1,4-diol and 2-methylpropan-1-ol. This reaction is significant in the formation of different alcohol-based compounds used in various industrial applications (Simpson et al., 1996).

Material Science and Photocatalysis

The derivatives of 2-methylpropan-1-ol are being explored in material science, particularly in the study of nonlinear optical (NLO) properties. These studies are crucial for developing materials with potential applications in photonics and telecommunication. For example, the synthesis and analysis of 4-(4-N-Hexyloxyphenyl)-2-Methyl-3-Butyn-2-Ol have been conducted, providing insights into its optical properties and potential applications in advanced material science (Praveenkumar et al., 2021).

Atmospheric Chemistry

Research in atmospheric chemistry has examined the degradation and reaction products of compounds related to 2-(4-Bromophenyl)-2-methylpropan-1-ol. Studies on 2-methyl-3-buten-2-ol, for instance, have investigated its photolysis and reaction with OH radicals in the atmosphere. This research is vital for understanding the role of these compounds in atmospheric processes, including ozone formation and the generation of secondary organic aerosols (Carrasco et al., 2006).

Safety And Hazards

The safety and hazards associated with “2-(4-Bromophenyl)-2-methylpropan-1-ol” would depend on its specific properties. Generally, brominated compounds require careful handling due to their potential reactivity and toxicity .

Future Directions

The future directions for research on “2-(4-Bromophenyl)-2-methylpropan-1-ol” could include exploring its potential applications in various fields, such as pharmaceuticals, agrochemicals, and materials science .

properties

IUPAC Name

2-(4-bromophenyl)-2-methylpropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrO/c1-10(2,7-12)8-3-5-9(11)6-4-8/h3-6,12H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHHZLLZSLJJFER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CO)C1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601297658
Record name 4-Bromo-β,β-dimethylbenzeneethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601297658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Bromophenyl)-2-methylpropan-1-ol

CAS RN

32454-37-8
Record name 4-Bromo-β,β-dimethylbenzeneethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=32454-37-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-β,β-dimethylbenzeneethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601297658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of [2-(4-bromophenyl)-2-methylpropoxy](tert-butyl)dimethylsilane (500 mg, 1.46 mmol) in MeOH (5 mL) was added dropwise HCl/MeOH (5 mL) at room temperature. The reaction mixture was stirred at room temperature for 2 hours. The reaction was concentrated to give a crude residue, which was purified by column chromatography to give the title compound (250 mg, 75%) as a colorless oil. 1H NMR (400 MHz, CDCl3) δ 7.38 (d, 2H), 7.19 (d, 2H), 3.50 (s, 2H), 1.23 (s, 6H).
Name
[2-(4-bromophenyl)-2-methylpropoxy](tert-butyl)dimethylsilane
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Yield
75%

Synthesis routes and methods II

Procedure details

According to the procedure for the preparation of 73B, methyl 2-(4-bromophenyl)-2-methylpropanoate (2.15 g, 8.36 mmol) afforded 1.93 g of 74A as a colorless oil. MS (ESI) m/z 211.1 (M-OH)+.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2.15 g
Type
reactant
Reaction Step One
Name

Synthesis routes and methods III

Procedure details

To a solution of the material from Step 1 (2.4 g, 8.9 mmol) in 30 mL of THF at −78° C. was added LiAlH4 (337 mg, 8.9 mmol). The mixture was stirred at or below −60° C. for 2 hr, and then stirred at room temperature for 1 hr. The reaction was quenched with 10% NaOH (aq) solution, and the mixture was extracted with EtOAc. The organic layer was separated, dried over MgSO4, and concentrated to get 2-(4-bromophenyl)-2-methylpropan-1-ol (2.03 g, 100%).
Quantity
2.4 g
Type
reactant
Reaction Step One
Quantity
337 mg
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One

Synthesis routes and methods IV

Procedure details

To a solution of 2-(4-bromophenyl)-2-methylpropanoate (8.9 g, 33 mmol) in tetrahydrofuran (100 mL) under nitrogen was added LiAlH4 (1.6 g, 43 mmol) in portions at 0° C. The resulting solution was stirred at 0° C. for 1 hour before the addition of saturated aqueous NH4Cl solution (50 mL). The mixture was then extracted with ethyl acetate (3×80 mL). All the organic solution was dried over sodium sulfate, filtered and concentrated in vacuo. The crude residue was purified by flash column chromatography with 2-5% ethyl acetate in hexane to afford the title compound as a colorless oil. MS ESI: [M+H]+ m/z 229, 231; 1H NMR (400 MHz, CDCl3) δ 7.47 (d, J=6.8 Hz, 2H), 7.28 (d, J=6.8 Hz, 2H), 3.61 (s, 2H), 1.58 (s, 6H).
Name
2-(4-bromophenyl)-2-methylpropanoate
Quantity
8.9 g
Type
reactant
Reaction Step One
Quantity
1.6 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two

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